molecular formula C12H16F3N3 B13636598 3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline

3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline

Cat. No.: B13636598
M. Wt: 259.27 g/mol
InChI Key: VFMPTWXGIZOFBK-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline is a chemical compound that features a trifluoromethyl group and a piperazine ring. The presence of these functional groups makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the biological activity of molecules, while the piperazine ring is commonly found in many bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the piperazine ring onto an aniline derivative. One common method involves the nucleophilic aromatic substitution reaction where a suitable aniline derivative is reacted with a trifluoromethylating agent under basic conditions. The piperazine ring can be introduced through a subsequent nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its bioactive functional groups.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to biological targets, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Lacks the piperazine ring but has similar trifluoromethyl functionality.

    4-Methylpiperazine: Contains the piperazine ring but lacks the trifluoromethyl group.

    3-(4-Methylpiperazin-1-yl)aniline: Similar structure but without the trifluoromethyl group.

Uniqueness

3-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group and the piperazine ring. This combination enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H16F3N3

Molecular Weight

259.27 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-8-9(16)2-3-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3

InChI Key

VFMPTWXGIZOFBK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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